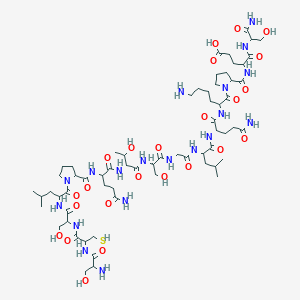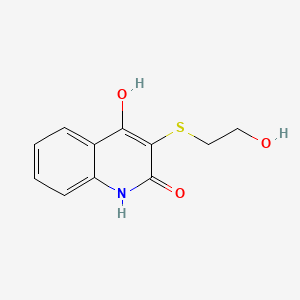
2-hydroxy-3-(2-hydroxyethylsulfanyl)-1H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone involves several steps. One common method includes the reaction of 4-hydroxy-2-quinolone with 2-chloroethanol in the presence of a base to introduce the hydroxyethyl group . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Análisis De Reacciones Químicas
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microbes or cancer cells . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
4-hydroxy-3-[(2-hydroxyethyl)sulfanyl]-2(1H)-quinolinone can be compared with other similar compounds, such as:
4-hydroxy-2-quinolone: Lacks the hydroxyethylsulfanyl group, which may result in different biological activities.
2-hydroxyquinoline: Has a hydroxyl group at the 2-position instead of the 4-position, leading to variations in chemical reactivity and biological effects.
4-hydroxyquinoline: Similar structure but without the hydroxyethylsulfanyl group, affecting its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H11NO3S |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
4-hydroxy-3-(2-hydroxyethylsulfanyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3S/c13-5-6-16-10-9(14)7-3-1-2-4-8(7)12-11(10)15/h1-4,13H,5-6H2,(H2,12,14,15) |
Clave InChI |
YKAYEPQKBSVVBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(C(=O)N2)SCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(trifluoromethyl)sulfanyl]butanoic acid](/img/structure/B13383014.png)

![2-Hydroxy-4-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B13383026.png)
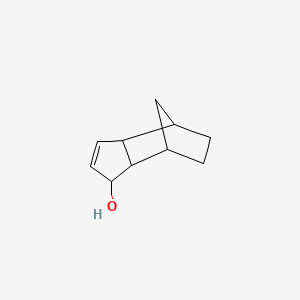

![(3aR,8aR)-(-)-4,4,8,8-Tetrakis(3,5-diethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B13383039.png)
![N-[3-(4-nitrophenyl)-1-[(3S)-3-sulfanylpyrrolidin-1-yl]propylidene]carbamate](/img/structure/B13383040.png)
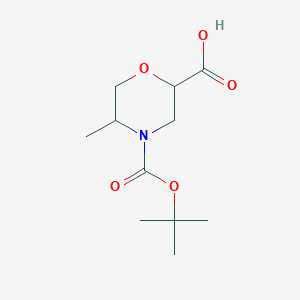
![1,2,3-Trimethoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]benzene](/img/structure/B13383050.png)
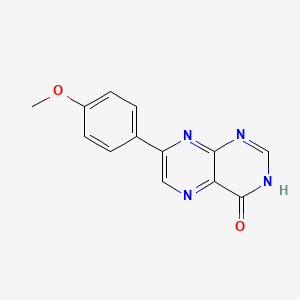
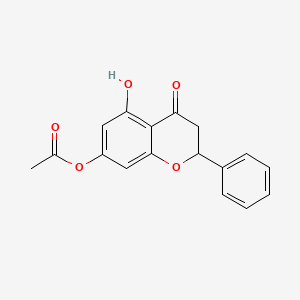
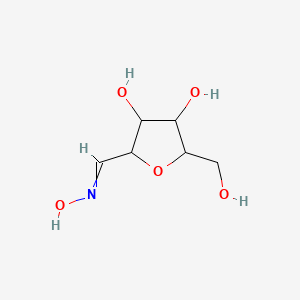
![4-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one](/img/structure/B13383064.png)
